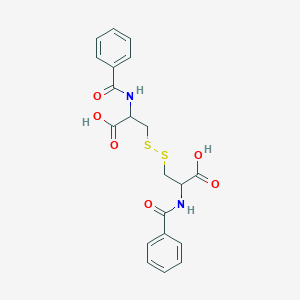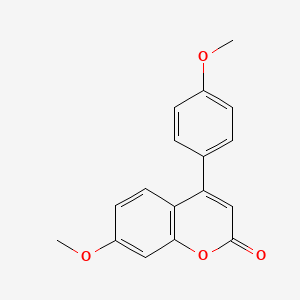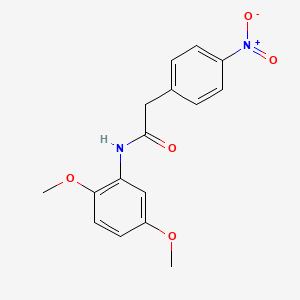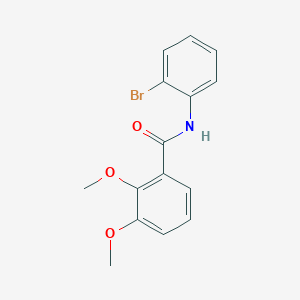![molecular formula C26H29N3O B5693761 N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine, also known as BBMP, is a chemical compound that has been extensively studied for its potential application in the field of medicinal chemistry. BBMP is a piperazine derivative that exhibits a unique combination of molecular properties, including high solubility and bioavailability, making it an attractive candidate for drug development. In
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. This compound has also been shown to exhibit neuroprotective effects, potentially making it a therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine has several advantages as a compound for lab experiments. It exhibits high solubility and bioavailability, making it easy to administer to cells or animals. Additionally, this compound has been shown to exhibit low toxicity, making it a relatively safe compound to work with. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be investigated further for its potential as an anticancer agent, particularly in combination with other drugs. Finally, the mechanism of action of this compound could be further elucidated, potentially leading to the development of more potent and selective compounds.
Synthesis Methods
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine can be synthesized using a variety of methods, including the condensation reaction between 4-(4-methylbenzyl)-1-piperazine and 4-(benzyloxy)benzaldehyde. This reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. The resulting product is then purified using techniques such as recrystallization or chromatography.
Scientific Research Applications
N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine has been studied extensively for its potential application in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects. Additionally, this compound has been investigated for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-22-7-9-24(10-8-22)20-28-15-17-29(18-16-28)27-19-23-11-13-26(14-12-23)30-21-25-5-3-2-4-6-25/h2-14,19H,15-18,20-21H2,1H3/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWCVYJOOBVJY-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)





![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)

![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)


![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)

